Cas no 59190-99-7 ((2S)-2-(methoxycarbonyl)aminopropanoic acid)
(2S)-2-(methoxycarbonyl)aminopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- L-Alanine, N-(methoxycarbonyl)- (9CI)
- N-Methoxycarbonyl-L-alanine
- CS-0133758
- EN300-120068
- DB-335369
- N-[(methyloxy)carbonyl]-L-alanine
- (2S)-2-[(methoxycarbonyl)amino]propanoic acid
- SCHEMBL194100
- (S)-2-((Methoxycarbonyl)amino)propanoic acid
- N-carbomethoxy-L-alanine
- Moc-Ala-OH
- (methoxycarbonyl)-l-alanine
- JAFZODJINWJNPZ-VKHMYHEASA-N
- UNII-UIL4K149FE
- 59190-99-7
- (S)-2-((Methoxycarbonyl)amino)propanoicacid
- N-(Methoxycarbonyl)-L-alanine
- (S)-2-(Methoxycarbonylamino)propanoic acid
- (2s)-2-(methoxycarbonylamino)propanoic acid
- (S)-(-)-N-(Methoxycarbonyl)alanine
- AS-43761
- (S)-N-Methoxycarbonyl Alanine
- MFCD12795173
- UIL4K149FE
- L-Alanine, N-(methoxycarbonyl)-
- Q27291097
- AKOS010366089
- (2S)-2-(methoxycarbonyl)aminopropanoic acid
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- MDL: MFCD12795173
- Inchi: 1S/C5H9NO4/c1-3(4(7)8)6-5(9)10-2/h3H,1-2H3,(H,6,9)(H,7,8)/t3-/m0/s1
- InChI Key: JAFZODJINWJNPZ-VKHMYHEASA-N
- SMILES: O(C)C(N[C@H](C(=O)O)C)=O
Computed Properties
- Exact Mass: 147.05315777g/mol
- Monoisotopic Mass: 147.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 75.6Ų
(2S)-2-(methoxycarbonyl)aminopropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M121360-10mg |
(2S)-2-[(methoxycarbonyl)amino]propanoic acid |
59190-99-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M121360-50mg |
(2S)-2-[(methoxycarbonyl)amino]propanoic acid |
59190-99-7 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M121360-100mg |
(2S)-2-[(methoxycarbonyl)amino]propanoic acid |
59190-99-7 | 100mg |
$ 230.00 | 2022-06-04 | ||
| abcr | AB542628-1 g |
(Methoxycarbonyl)-L-alanine; . |
59190-99-7 | 1g |
€1,052.50 | 2022-02-28 | ||
| Enamine | EN300-120068-50mg |
(2S)-2-[(methoxycarbonyl)amino]propanoic acid |
59190-99-7 | 95.0% | 50mg |
$157.0 | 2023-10-03 | |
| Enamine | EN300-120068-100mg |
(2S)-2-[(methoxycarbonyl)amino]propanoic acid |
59190-99-7 | 95.0% | 100mg |
$234.0 | 2023-10-03 | |
| Enamine | EN300-120068-250mg |
(2S)-2-[(methoxycarbonyl)amino]propanoic acid |
59190-99-7 | 95.0% | 250mg |
$334.0 | 2023-10-03 | |
| Enamine | EN300-120068-500mg |
(2S)-2-[(methoxycarbonyl)amino]propanoic acid |
59190-99-7 | 95.0% | 500mg |
$527.0 | 2023-10-03 | |
| Enamine | EN300-120068-1000mg |
(2S)-2-[(methoxycarbonyl)amino]propanoic acid |
59190-99-7 | 95.0% | 1000mg |
$675.0 | 2023-10-03 | |
| Enamine | EN300-120068-2500mg |
(2S)-2-[(methoxycarbonyl)amino]propanoic acid |
59190-99-7 | 95.0% | 2500mg |
$1322.0 | 2023-10-03 |
(2S)-2-(methoxycarbonyl)aminopropanoic acid Suppliers
(2S)-2-(methoxycarbonyl)aminopropanoic acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (2S)-2-(methoxycarbonyl)aminopropanoic acid
Professional Introduction to (2S)-2-(Methoxycarbonyl)aminopropanoic Acid (CAS No. 59190-99-7)
(2S)-2-(Methoxycarbonyl)aminopropanoic acid, with the chemical identifier CAS No. 59190-99-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its chiral center and functional groups, has garnered attention for its potential applications in drug development, particularly in the synthesis of enantiomerically pure intermediates. The structure of this compound consists of an alanine derivative modified with a methoxycarbonyl group at the α-carbon and an amino group at the β-carbon, making it a versatile building block for more complex molecules.
The< strong> stereochemistry of (2S)-2-(Methoxycarbonyl)aminopropanoic acid is crucial for its biological activity, as enantiomers often exhibit different pharmacological properties. The (S)-configuration at the chiral center influences the molecule's interaction with biological targets, making it a valuable asset in the design of chiral drugs. Recent studies have highlighted the importance of enantiopure compounds in achieving desired therapeutic effects while minimizing adverse reactions.
In the realm of drug discovery, (2S)-2-(Methoxycarbonyl)aminopropanoic acid has been utilized as a key intermediate in the synthesis of various pharmacologically active agents. Its ability to serve as a precursor for peptidomimetics and protease inhibitors has been particularly noteworthy. For instance, researchers have explored its use in creating analogs of natural amino acids that can modulate enzyme activity. These derivatives have shown promise in preclinical studies for their ability to inhibit targets involved in inflammatory and infectious diseases.
The< strong> methoxycarbonyl group present in this compound plays a pivotal role in its reactivity and functionality. This group can be further modified or removed to yield different derivatives, allowing for fine-tuning of biological properties. In recent years, there has been growing interest in using such modifications to enhance drug solubility, bioavailability, and metabolic stability. The versatility of (2S)-2-(Methoxycarbonyl)aminopropanoic acid makes it an attractive candidate for further exploration in medicinal chemistry.
Moreover, the compound's< strong> amino group provides a site for further functionalization, enabling the creation of amides, esters, and other derivatives that can be incorporated into more complex molecular frameworks. This flexibility has been exploited in the development of novel therapeutic agents targeting various diseases. For example, researchers have synthesized peptidomimetics using this compound as a scaffold, which have demonstrated efficacy in models of cancer and neurodegenerative disorders.
The synthesis of (2S)-2-(Methoxycarbonyl)aminopropanoic acid typically involves chiral resolution or asymmetric synthesis methods to ensure high enantiomeric purity. Advances in catalytic asymmetric transformations have made it possible to produce this compound with high yields and selectivity, reducing the need for laborious purification processes. These improvements have not only made the compound more accessible but also more cost-effective for industrial applications.
In conclusion, (2S)-2-(Methoxycarbonyl)aminopropanoic acid (CAS No. 59190-99-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and functional groups make it a valuable intermediate for synthesizing enantiomerically pure drugs targeting various diseases. As research continues to uncover new applications for this compound, its importance in medicinal chemistry is likely to grow even further.
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